Product packaging for 3-iodo-N-1-naphthylbenzamide(Cat. No.:)

3-iodo-N-1-naphthylbenzamide

Cat. No.: B3679548
M. Wt: 373.19 g/mol
InChI Key: FLSJNQZRSRCBFQ-UHFFFAOYSA-N
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Description

3-iodo-N-1-naphthylbenzamide, with the molecular formula C17H12INO, is a benzamide derivative of significant interest in medicinal chemistry and drug discovery . This compound features a naphthalen-1-yl group linked via an amide bond to a 3-iodobenzene ring, a structure that serves as a versatile scaffold for the design of novel bioactive molecules . Benzamide and naphthalene derivatives are frequently explored for their interactions with various biological targets. The iodine atom on the benzamide ring presents a key site for further functionalization, allowing researchers to use this compound as a crucial synthetic intermediate in cross-coupling reactions and other catalytic processes to create more complex chemical entities . As a building block, it is useful for developing compounds for research into a range of therapeutic areas . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12INO B3679548 3-iodo-N-1-naphthylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSJNQZRSRCBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Iodo N 1 Naphthylbenzamide

Established Synthetic Pathways for 3-Iodo-N-1-naphthylbenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a derivative of benzoic acid and a naphthylamine moiety. This section delves into the specifics of the established reaction sequences and the optimization of these processes.

Detailed Exploration of Reaction Sequences and Key Reagents

The most common and direct route for the synthesis of this compound involves the acylation of 1-naphthylamine (B1663977) with 3-iodobenzoyl chloride. nih.govepa.govsigmaaldrich.comchemdad.com This reaction is a classic example of nucleophilic acyl substitution.

The first step in this sequence is the preparation of the acylating agent, 3-iodobenzoyl chloride. This is typically achieved by treating 3-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The reaction converts the carboxylic acid into the more reactive acid chloride.

Reaction Scheme 1: Preparation of 3-Iodobenzoyl Chloride

3-Iodobenzoic acid reacts with thionyl chloride to yield 3-iodobenzoyl chloride, sulfur dioxide, and hydrochloric acid.

Once the 3-iodobenzoyl chloride is obtained, it is reacted with 1-naphthylamine in the presence of a base to form the desired amide. nih.gov The base, often a tertiary amine like triethylamine (B128534), is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the reaction to completion. nih.gov

Reaction Scheme 2: Synthesis of this compound

3-Iodobenzoyl chloride reacts with 1-naphthylamine in the presence of triethylamine to produce this compound and triethylammonium (B8662869) chloride.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at room temperature, followed by a period of reflux to ensure the completion of the reaction. nih.gov

Reagent/SolventRole
3-Iodobenzoic acidStarting material for the benzoyl moiety. nih.govnih.gov
Thionyl chlorideChlorinating agent to form the acid chloride.
1-NaphthylamineThe amine component providing the naphthyl moiety.
TriethylamineBase to neutralize HCl byproduct. nih.gov
DichloromethaneInert solvent for the reaction. nih.gov

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the yield and purity of this compound is critical for its application in research. Several factors can be fine-tuned to achieve this.

Temperature Control: The initial reaction between 3-iodobenzoyl chloride and 1-naphthylamine is often carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side product formation. The reaction mixture is then gradually brought to room temperature and refluxed to ensure complete conversion. nih.gov

Reagent Purity: The purity of the starting materials, 3-iodobenzoic acid and 1-naphthylamine, is paramount. Impurities can lead to the formation of undesired byproducts, complicating the purification process.

Stoichiometry: Precise control of the stoichiometry of the reactants is important. A slight excess of the acid chloride or the amine may be used to ensure the complete consumption of the limiting reagent.

Purification: The crude product is often purified by recrystallization. nih.gov A suitable solvent system is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution. For N-(naphthalen-1-yl)benzamide, ethanol (B145695) has been reported as a suitable recrystallization solvent. nih.gov Washing the precipitated product with water and a non-polar solvent like dichloromethane helps in removing any remaining salts and unreacted starting materials. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new research tools.

Systematic Structural Modification Strategies

Systematic structural modifications can be made to either the benzoyl or the naphthyl ring of the molecule.

Modification of the Benzoyl Ring: The iodo substituent at the 3-position can be replaced with other halogens (bromo, chloro, fluoro) or other functional groups to study the electronic and steric effects on the molecule's properties. This can be achieved by starting with the corresponding substituted benzoic acid. For example, using 3-bromobenzoic acid would lead to the synthesis of 3-bromo-N-1-naphthylbenzamide.

Modification of the Naphthyl Ring: The point of attachment on the naphthalene (B1677914) ring can be varied (e.g., using 2-naphthylamine (B18577) instead of 1-naphthylamine) to produce isomeric products. Furthermore, substituents can be introduced onto the naphthalene ring of the starting amine to generate a library of derivatives. For instance, using a substituted 1-naphthylamine would result in a correspondingly substituted N-1-naphthylbenzamide derivative. researchgate.net

Approaches for Introducing Isotopic Labels (e.g., Radioiodination for Research Probes)

For applications in biomedical imaging, such as Single Photon Emission Computed Tomography (SPECT), isotopic labeling of this compound with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) is necessary. nih.govresearchgate.net

A common strategy for radioiodination is electrophilic substitution on an activated aromatic ring. nih.gov A precursor molecule, such as N-(1-naphthyl)benzamide, can be synthesized first. This precursor can then be subjected to radioiodination using a source of radioactive iodine, such as Na¹²³I or Na¹²⁵I, in the presence of an oxidizing agent. nih.govwikipedia.org Common oxidizing agents include chloramine-T or Iodogen®. The reaction introduces the radioactive iodine atom onto an activated position of the benzoyl ring.

Alternatively, a precursor containing a leaving group, such as a trialkyltin group (e.g., tributyltin), at the 3-position of the benzoyl ring can be synthesized. This precursor can then undergo a radio-iododestannylation reaction, where the tin group is replaced by a radioactive iodine atom with high specificity.

IsotopeHalf-lifeImaging Application
Iodine-123 (¹²³I)13.22 hoursSPECT imaging nih.goviaea.org
Iodine-125 (¹²⁵I)59.4 daysPreclinical research, brachytherapy wikipedia.org

Advancements in Green Chemistry Applications for this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the context of this compound synthesis, several strategies can be employed.

Greener Solvents: Traditional amide synthesis often uses hazardous solvents like dichloromethane. nih.gov Research has focused on identifying greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. bohrium.comrsc.orgnsf.govrsc.org The use of biomass-derived solvents is also a promising area of investigation. bohrium.com

Catalytic Amide Bond Formation: To avoid the use of stoichiometric activating agents like thionyl chloride, which generate significant waste, catalytic methods for amide bond formation are being developed. These methods often employ catalysts based on earth-abundant metals like iron, copper, or manganese. nih.govrsc.orgdigitellinc.comacs.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide synthesis. nih.gov Enzymes such as lipases or acylases can catalyze the formation of amide bonds under mild conditions, often in aqueous media. nih.govrsc.org The enzymatic synthesis of N-acyl amino acids is an area of active research and could potentially be adapted for the synthesis of N-aryl amides like this compound. nih.gov

Structure Activity Relationship Sar Studies of 3 Iodo N 1 Naphthylbenzamide Derivatives

Methodologies for Comprehensive SAR and Quantitative Structure-Activity Relationship (QSAR) Analyses

The investigation of SAR and QSAR for 3-iodo-N-1-naphthylbenzamide and its derivatives employs a range of computational and statistical methods to build a correlative and predictive understanding of their biological activities. nih.gov These methodologies are foundational to modern drug design, enabling a more rational approach to the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) is a key methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov For 2D-QSAR, these descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electronic parameters. nih.gov In contrast, 3D-QSAR methods utilize the three-dimensional conformations of the molecules to compute steric and electrostatic fields around them. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. imist.ma

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). imist.ma

Model Development: Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to develop a mathematical model that correlates the descriptors with the biological activity. brieflands.comresearchgate.net

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.net

Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) . nih.gov These methods require the alignment of the molecules in the dataset, which can be achieved through various techniques, including docking them into a common receptor site. nih.gov CoMFA calculates steric and electrostatic interaction fields, while CoMSIA provides additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The insights gained from these comprehensive analyses guide the rational design of new derivatives with potentially improved activity.

Investigation of Substituent Effects on Biological Activity Profiles (In Vitro)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core structure. In vitro studies are essential to systematically evaluate how modifications to the naphthyl group, the benzamide (B126) core, and the iodine atom impact the compound's potency and selectivity.

The N-1-naphthyl group is a significant structural feature of the lead compound, and its interactions with the biological target are crucial for activity. The extended aromatic system of the naphthyl ring can participate in π-π stacking interactions within hydrophobic pockets of a receptor. The size and shape of this moiety are critical; substitutions on the naphthyl ring can alter its electronic properties and steric profile, thereby modulating binding affinity. For instance, the introduction of different functional groups at various positions on the naphthyl ring can fine-tune the compound's interaction with the target protein.

A comparative analysis of different halogen substitutions would be necessary to fully elucidate the specific contribution of the iodine atom.

Below is a hypothetical data table illustrating how SAR data for this compound derivatives might be presented. The activity data is illustrative and does not represent real experimental values.

Compound IDR1 (Benzamide Ring)R2 (Naphthyl Ring)Biological Activity (IC50, µM)
1 3-IodoH5.2
2 3-ChloroH10.8
3 3-BromoH7.5
4 3-Iodo4-Methoxy2.1
5 3-Iodo4-Nitro8.9
6 4-IodoH15.3

Pharmacophore Modeling and Ligand-Based Drug Design Insights

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govpharmacophorejournal.com This approach is particularly valuable in ligand-based drug design, where the structure of the biological target may not be known. pharmacophorejournal.com

A pharmacophore model for this compound derivatives would typically be generated based on a set of active compounds. researchgate.net The process involves identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and defining their spatial relationships. nih.govresearchgate.net The resulting pharmacophore model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity. nih.gov

Key steps in pharmacophore modeling include:

Feature Identification: Defining the key chemical features present in the active molecules. For this compound, these would likely include the aromatic rings of the benzamide and naphthyl groups, the amide linkage (as a hydrogen bond donor/acceptor), and the iodine atom (as a potential halogen bond donor). researchgate.net

Model Generation: Aligning the active compounds and generating a hypothesis that describes the spatial arrangement of these features. pharmacophorejournal.com

Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds. nih.govmdpi.com

The insights from pharmacophore modeling can guide the design of new analogues of this compound with optimized interactions with the target, potentially leading to improved potency and selectivity.

Development of Predictive Models for this compound Analogues

Building upon the foundation of SAR and QSAR studies, predictive models can be developed to forecast the biological activity of novel this compound analogues before their synthesis. These models are crucial for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. nih.gov

The development of such models typically involves machine learning algorithms that are trained on a dataset of known compounds and their corresponding activities. brieflands.com These models can range from relatively simple linear regression models to more complex non-linear methods like artificial neural networks (ANN). brieflands.com

The process for developing predictive models includes:

Data Curation: Assembling a high-quality dataset of this compound analogues with experimentally determined biological activities.

Feature Selection: Choosing the most relevant molecular descriptors that correlate with the observed activity.

Model Training: Using the training set to build the predictive model.

Model Testing and Validation: Evaluating the model's performance on the test set to ensure its accuracy and generalizability. imist.maresearchgate.net

A robust predictive model can provide valuable guidance for the design of new this compound derivatives with enhanced biological profiles.

Molecular Mechanisms of Action of 3 Iodo N 1 Naphthylbenzamide in Vitro and Cellular Studies

Target Identification and Validation Approaches

The initial steps in characterizing a novel compound like MN-64 involve precise identification and validation of its molecular targets. This is achieved through a combination of enzymatic assays, binding profiles, and advanced proteomic techniques.

Enzyme inhibition and binding assays are fundamental for determining the potency and selectivity of a compound against its putative targets. For MN-64, these assays have demonstrated that it is a potent inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. medchemexpress.comcaymanchem.comselleckchem.com

Kinetic studies have quantified the inhibitory activity of MN-64. The compound exhibits a high potency for TNKS1 with a half-maximal inhibitory concentration (IC50) of 6 nM. medchemexpress.comselleckchem.com Its potency against TNKS2 is also significant, with an IC50 value of 72 nM. medchemexpress.comcaymanchem.comselleckchem.com In contrast, MN-64 shows substantially lower activity against other PARP family members, such as ARTD1 and ARTD2, with IC50 values of 19.1 μM and 39.4 μM, respectively. medchemexpress.com This large difference in inhibitory concentrations highlights the selectivity of MN-64 for the tankyrase subfamily. The mechanism of inhibition is competitive, meaning the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. nih.govucdavis.edu

Enzyme TargetIC50 Value
TNKS16 nM
TNKS272 nM
ARTD119.1 μM
ARTD239.4 μM

To ensure that a compound's biological effects are due to its interaction with the intended target, comprehensive receptor binding and selectivity assessments are crucial. This process involves screening the compound against a wide panel of different receptors, ion channels, and transporters. nih.gov For instance, studies on other compounds have revealed unexpected affinities for targets like the 5-HT3 receptor or the sigma receptor, which could lead to off-target effects. nih.gov

For MN-64, while its primary targets have been identified as TNKS1 and TNKS2, a complete, publicly available receptor binding profile from extensive screening assays is not detailed in the referenced literature. Such profiling would be a critical step to fully confirm its selectivity and rule out significant interactions with other unintended biological molecules, thereby providing a more complete picture of its pharmacological specificity.

Chemical proteomics and Activity-Based Protein Profiling (ABPP) are powerful technologies used to study the interactions of small molecules with proteins on a global scale within complex biological systems. nih.govmayo.edu ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their functional state. nih.gov In a competitive ABPP experiment, a proteome is pre-treated with an inhibitor like MN-64. nih.gov The subsequent reduction in labeling of an enzyme by a broad-spectrum probe indicates that the enzyme is a target of the inhibitor. nih.govnih.gov

This methodology serves as an unbiased approach to confirm on-target engagement and identify potential off-target proteins that might not be found through candidate-based approaches. nih.gov While specific ABPP studies for MN-64 are not described in the available search results, the application of this technique would be invaluable for validating the high selectivity of MN-64 for TNKS1 and TNKS2 in a native cellular context and for discovering any previously unknown off-target interactions.

Elucidation of Downstream Signaling Pathway Modulation

Inhibition of a molecular target almost invariably leads to changes in downstream cellular signaling pathways. By inhibiting TNKS1 and TNKS2, MN-64 has been shown to modulate the Wnt/β-catenin signaling pathway. medchemexpress.comcaymanchem.com Tankyrases play a key role in this pathway by marking Axin, a central component of the β-catenin destruction complex, for degradation. Inhibition of tankyrases stabilizes Axin, which enhances the degradation of β-catenin and thereby suppresses Wnt/β-catenin-dependent transcription.

In vitro studies have confirmed this effect, showing that MN-64 effectively inhibits Wnt/β-catenin signaling at a concentration of 1 μM. medchemexpress.com Furthermore, it blocks the activity of a Wnt-responsive Super-TopFlash (STF) luciferase reporter at a concentration of 200 nM, providing quantitative evidence of its impact on this critical signaling cascade. medchemexpress.comselleckchem.com

Cellular Response Analysis (In Vitro)

The ultimate effect of a compound on cellular behavior is assessed through a variety of cellular response assays, including those that measure cell health and proliferation.

Cell viability and proliferation assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells. aatbio.com These assays, such as those based on metabolic activity (e.g., MTS or WST-8) or ATP content (e.g., CellTiter-Glo), are standard methods for evaluating the potential of anti-cancer agents. nih.govassaygenie.com

Studies investigating the effect of MN-64 on lung adenocarcinoma (LUAD) have revealed context-dependent cellular responses. frontiersin.org Specifically, the expression level of the enzyme UBE2N was found to influence tumor cell sensitivity to the compound. frontiersin.org In LUAD subgroups with high expression of UBE2N, tumors demonstrated potential resistance to MN-64, which was indicated by higher IC50 values in drug sensitivity assays. frontiersin.org This suggests that UBE2N may be a biomarker for resistance to tankyrase inhibitors. In contrast, the knockdown of UBE2N in A549 lung cancer cells was shown to significantly reduce cell proliferation on its own. frontiersin.org

Cellular Context (LUAD)Response to MN-64Indicator
High UBE2N ExpressionPotential ResistanceHigher IC50 Value
Low UBE2N ExpressionPotential SensitivityLower IC50 Value

Analysis of Apoptosis and Necrosis Pathways (In Vitro)

The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Compounds structurally similar to 3-iodo-N-1-naphthylbenzamide have demonstrated the ability to trigger apoptotic pathways in cancer cells.

For instance, the compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), which shares the benzamide (B126) and a modified naphthyl group, has been shown to induce apoptosis in various prostate cancer cell lines. nih.govnih.gov In time-dependent studies, NCDDNB treatment led to a significant increase in apoptosis in both androgen-dependent (CWR-22) and androgen-independent (PC-3 and DU-145) prostate cancer cells. nih.gov The peak of apoptosis was observed at day 3 of treatment for DU-145 and CWR-22 cells, while in PC-3 cells, the apoptotic effect was most pronounced at day 5. nih.gov

The apoptotic process is often mediated by a family of cysteine proteases called caspases. brieflands.com Research on other anticancer compounds, such as nimbolide, has shown that the induction of apoptosis is associated with the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). brieflands.com It is plausible that this compound could initiate apoptosis through similar caspase-dependent pathways.

Necrosis, or programmed necrosis (necroptosis), is another form of regulated cell death that can be triggered by external or internal stimuli. researchgate.net Unlike apoptosis, which is a controlled dismantling of the cell, necrosis often involves cell swelling and lysis, leading to inflammation. researchgate.net While direct evidence for this compound inducing necrosis is lacking, some anticancer agents can induce a mixed apoptotic and necrotic cell death phenotype. researchgate.net

Table 1: Apoptotic Effects of an Analogous Compound (NCDDNB) on Prostate Cancer Cell Lines

Cell Line Type Peak Apoptosis
PC-3 Androgen-Independent Day 5
DU-145 Androgen-Independent Day 3

Data derived from studies on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB). nih.gov

Cell Cycle Perturbation Studies (In Vitro)

Many chemotherapeutic agents exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

Studies on NCDDNB have revealed significant effects on cell cycle progression in prostate cancer cells. Treatment with NCDDNB resulted in a G1-phase arrest in PC-3, DU-145, and CWR-22 cell lines. nih.govnih.gov This arrest prevents the cells from entering the S-phase, where DNA replication occurs, thereby inhibiting their division. Notably, the compound did not affect the cell cycle progression of a normal bone marrow cell line (HS-5), suggesting a degree of selectivity for cancer cells. nih.govnih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For example, the poly(ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide (B1265367) has been shown to suppress G1 arrest and enhance G2 arrest following gamma-irradiation in certain cell lines, a process linked to the p53 signaling pathway. oatext.com Similarly, other compounds like benzyl (B1604629) isothiocyanate have been found to induce G2/M phase arrest by downregulating proteins such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov Benzimidazole derivatives have also been reported to cause cell cycle arrest at different phases, often by inhibiting key signaling molecules like EGFR kinase. nih.govmdpi.com It is conceivable that this compound could perturb the cell cycle through similar mechanisms, potentially by altering the expression or activity of cyclins, CDKs, or other cell cycle regulators.

Table 2: Cell Cycle Arrest Induced by an Analogous Compound (NCDDNB) in Prostate Cancer Cell Lines

Cell Line Effect
PC-3 G1-phase Arrest
DU-145 G1-phase Arrest
CWR-22 G1-phase Arrest

Data derived from studies on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB). nih.govnih.gov

Investigations of Biomolecular Interactions (e.g., DNA, RNA, Lipid Membranes)

The biological activity of a compound is fundamentally determined by its interactions with various biomolecules. The planar naphthyl ring and the benzamide structure of this compound suggest several potential modes of interaction.

DNA and RNA Interactions: The aromatic and planar nature of the naphthyl group could facilitate intercalation into the DNA double helix or binding to the grooves of DNA and RNA. Such interactions can disrupt DNA replication and transcription, leading to cytotoxicity. While direct studies on this compound are unavailable, research on other small molecules demonstrates various modes of nucleic acid interaction. nih.gov For instance, some compounds bind to specific DNA sequences or structures, while others may interact with the enzymes involved in DNA metabolism. scielo.org.mx

Lipid Membrane Interactions: The lipophilic character of this compound suggests it could interact with cellular membranes. Such interactions can alter membrane fluidity, permeability, and the function of membrane-bound proteins. nih.gov Studies using model lipid membranes, such as tethered bilayer lipid membranes (tBLMs), have been instrumental in elucidating how various molecules, including antimicrobial peptides, interact with and disrupt lipid bilayers. researchgate.netmdpi.com These interactions can range from insertion into the lipid core to altering the lipid packing and inducing membrane scrambling. researchgate.netnih.gov The interaction of a molecule with the lipid membrane can be a critical first step in its cellular uptake and subsequent access to intracellular targets. The specific nature of the interaction of this compound with lipid membranes would depend on its physicochemical properties and the composition of the membrane.

Preclinical Pharmacological Characterization of 3 Iodo N 1 Naphthylbenzamide Animal and in Vitro Models

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Prediction (Excluding Human Data)

In vitro ADMET studies are fundamental for the early assessment of a drug candidate's viability. These assays provide crucial data on a compound's intrinsic properties, helping to identify potential liabilities and guide further development.

Assessment of Metabolic Stability in Hepatic Microsomes and Hepatocytes (In Vitro)

Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. It is typically evaluated using liver-derived subcellular fractions, such as hepatic microsomes, or intact liver cells, like hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.

Currently, specific data on the metabolic stability of 3-iodo-N-1-naphthylbenzamide in rat, mouse, or other relevant animal hepatic microsomes or hepatocytes are not available in the public domain. Such studies would typically involve incubating the compound with these liver preparations and monitoring its disappearance over time. The results would be expressed as the percentage of the compound remaining at various time points or as an intrinsic clearance value. This information is crucial for predicting the extent of first-pass metabolism in the liver.

Determination of Plasma Protein Binding Characteristics (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental data regarding the plasma protein binding of this compound in animal plasma (e.g., mouse, rat) are not publicly documented. A typical in vitro study would utilize methods like equilibrium dialysis or ultrafiltration to determine the percentage of the compound bound to plasma proteins at therapeutic concentrations.

Evaluation of Membrane Permeability and Transporter Interactions (In Vitro Cell Models)

To be orally absorbed, a drug must permeate the intestinal epithelium. In vitro models, such as the Caco-2 cell line, are widely used to predict intestinal permeability. These cells form a monolayer that mimics the human intestinal barrier. Furthermore, these cells express various uptake and efflux transporters, such as P-glycoprotein (P-gp), which can significantly impact a drug's absorption and disposition.

There is no publicly available information on the membrane permeability or transporter interactions of this compound. Such studies would assess the bidirectional transport of the compound across a Caco-2 cell monolayer to determine its apparent permeability coefficient (Papp). An efflux ratio greater than two would suggest that the compound is a substrate for an efflux transporter like P-gp.

Pharmacokinetic Profiles in Relevant Animal Models

Following in vitro characterization, the pharmacokinetic profile of a compound is investigated in vivo using relevant animal models, most commonly rodents. These studies provide a more integrated understanding of the compound's ADME properties in a whole-organism setting.

Absorption and Distribution Studies in Rodents

These studies involve administering the compound to rodents (e.g., rats or mice) through various routes, including oral and intravenous, and then measuring its concentration in plasma and various tissues over time. This allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance.

Specific data from absorption and distribution studies of this compound in any rodent species have not been reported in the available literature.

Metabolic Fate and Excretion Pathways in Animal Models

Understanding how a compound is metabolized and eliminated from the body is crucial for assessing its safety and potential for drug-drug interactions. These studies typically involve administering a radiolabeled version of the compound to animals and analyzing urine, feces, and bile to identify the major metabolites and determine the primary routes of excretion.

Information regarding the metabolic fate and excretion pathways of this compound in animal models is not currently available.

Tissue Distribution Studies in Animal Models (Excluding Human Clinical Context)

No studies describing the distribution of this compound in various tissues and organs of animal models following administration were identified. Information regarding its potential to cross the blood-brain barrier or its accumulation in specific target tissues is not available in the reviewed literature.

Pharmacodynamic Markers and Efficacy in In Vivo Preclinical Models (Focused on Research Tool Applications, Not Therapeutic Efficacy in Humans)

There is no available information on the use of this compound as a research tool in in vivo preclinical models. Consequently, data on its pharmacodynamic markers, such as receptor occupancy or modulation of biological pathways, and its efficacy in these models are absent from the scientific record.

Computational and Theoretical Investigations of 3 Iodo N 1 Naphthylbenzamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand for a particular protein target.

Prediction of Binding Modes and Affinities

Currently, there are no published studies detailing the specific binding modes or affinities of 3-iodo-N-1-naphthylbenzamide with any biological target. Such an analysis would typically involve docking the compound into the active site of a protein like InhA and calculating a scoring function to estimate the binding energy.

Identification of Key Residues for Ligand Recognition

Without molecular docking studies, the key amino acid residues that would be involved in the recognition of this compound by a target protein have not been identified. This type of analysis would pinpoint specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.

Molecular Dynamics (MD) Simulations of this compound Complexes

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.

Conformational Dynamics and Stability of Binding

There is no available data from molecular dynamics simulations to describe the conformational dynamics and binding stability of a this compound complex. Such simulations would reveal how the ligand and protein move and adapt to each other, providing insights into the stability of the predicted binding pose.

Calculation of Binding Free Energies

The calculation of binding free energies from MD simulations offers a more accurate estimation of the binding affinity than docking scores alone. However, no such calculations have been reported for this compound.

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are used to investigate the electronic properties of a molecule, which can be crucial for understanding its reactivity and interaction with a biological target. To date, no QM analysis of the electronic structure of this compound has been published in scientific literature.

Reactivity Descriptors and Reaction Pathways

Reactivity descriptors derived from conceptual density functional theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. These descriptors help in identifying the most reactive sites within the molecule, predicting its stability, and elucidating potential reaction mechanisms.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, one would expect the iodine atom to influence the electronic distribution significantly, potentially creating an electrophilic site on the adjacent carbon atom. The amide linkage and the naphthyl and phenyl rings also contain reactive sites that can be analyzed using these descriptors. The investigation of reaction pathways would involve mapping the potential energy surface for specific reactions, such as nucleophilic substitution at the iodinated carbon or reactions involving the amide group.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorHypothetical Value/Interpretation
HOMO Energy Moderate to high, indicating potential for electron donation from the aromatic rings.
LUMO Energy Low, suggesting susceptibility to nucleophilic attack, possibly at the carbon bonded to iodine.
HOMO-LUMO Gap Moderate, indicating reasonable kinetic stability.
Fukui Functions Would likely indicate the nitrogen and oxygen of the amide as nucleophilic centers and the carbonyl carbon and the carbon attached to iodine as electrophilic centers.

Conformational Analysis and Tautomeric Considerations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and the potential for existing in different isomeric forms.

Conformational Analysis: This involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. Due to the presence of single bonds, particularly the C-N bond of the amide and the bonds connecting the rings, this compound can adopt various conformations. The rotational barriers around these bonds would be calculated to understand the flexibility of the molecule. The relative orientation of the benzoyl and naphthyl groups is a key conformational feature.

Tautomeric Considerations: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, the primary tautomerism to consider is the amide-iminol tautomerism. mdpi.com

Amide form (keto form): This is the typically more stable form.

Iminol form (enol form): This form has a C=N double bond and a hydroxyl group.

The relative stability of these tautomers can be evaluated computationally, and the energy barrier for the tautomerization process can be determined. The presence of different tautomers can have significant implications for the molecule's hydrogen bonding capabilities and its interactions with biological targets. mdpi.comnih.gov

In Silico ADMET Prediction and Druglikeness Assessment (Computational Tools)

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This helps in identifying potential liabilities and optimizing the molecular structure to improve its pharmacokinetic profile.

For this compound, various computational models and software (e.g., SwissADME, ADMET Predictor) could be used to estimate its ADMET properties and assess its "druglikeness." nih.govnih.gov

Key ADMET Parameters and Druglikeness Rules:

Absorption: Parameters like lipophilicity (logP), water solubility, and intestinal absorption are predicted.

Distribution: Predictions include plasma protein binding and blood-brain barrier permeability.

Metabolism: Computational tools can predict the sites of metabolism by cytochrome P450 enzymes. nih.gov The presence of the iodine atom and the aromatic rings in this compound would be key factors in its metabolic profile.

Excretion: Renal clearance and other excretion pathways can be estimated.

Toxicity: Predictions for various toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity, are often included.

Druglikeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 2: Hypothetical In Silico ADMET and Druglikeness Prediction for this compound

ParameterPredicted Value/AssessmentImplication
Molecular Weight ~413 g/mol Compliant with Lipinski's Rule (<500)
logP HighIndicates good lipophilicity but may have low aqueous solubility
Hydrogen Bond Donors 1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule (≤10)
Blood-Brain Barrier Likely to crossBased on lipophilicity and size
CYP450 Inhibition Potential for inhibitionAromatic rings are common substrates/inhibitors
Oral Bioavailability Moderate to goodBased on overall druglikeness parameters

3 Iodo N 1 Naphthylbenzamide in Chemical Biology and Drug Discovery Research

Conclusion and Future Research Directions for 3 Iodo N 1 Naphthylbenzamide

Synthesis of Key Academic Research Findings and Their Implications

A thorough literature review did not identify any academic research findings specifically for 3-iodo-N-1-naphthylbenzamide. Consequently, no synthesis of findings or their implications can be provided.

Identification of Unresolved Questions and Critical Research Gaps

As there is no existing body of research on this compound, it is not possible to identify unresolved questions or critical research gaps that would typically arise from previous studies. The primary research gap is the complete lack of investigation into this compound.

Promising Avenues for Future Academic Exploration Across Disciplines

Without any preliminary data on the chemical, physical, or biological properties of this compound, any suggestion for future academic exploration would be entirely speculative. Meaningful research avenues can only be proposed following initial exploratory studies to characterize the compound.

Emerging Methodologies and Technologies Applicable to this compound Research

While there are many emerging methodologies in synthetic chemistry, materials science, and pharmacology, their specific applicability to this compound cannot be determined without foundational knowledge of the compound's characteristics.

Q & A

Q. What are the recommended protocols for synthesizing 3-iodo-N-1-naphthylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling naphthylamine with iodobenzoyl chloride under anhydrous conditions. Key steps include:
  • Using a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack.
  • Optimizing solvent polarity (e.g., dichloromethane or THF) to balance reactivity and solubility.
  • Monitoring reaction progress via TLC or HPLC to identify byproducts (e.g., benzimidazole formation under high-temperature conditions) .
  • Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer :
  • NMR : Confirm regioselectivity by observing aromatic proton splitting patterns (e.g., coupling constants in the naphthyl group) and iodine’s deshielding effect on adjacent carbons in 13C^{13}\text{C} NMR.
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm1^{-1}).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding via iodine) using single-crystal data (monoclinic systems, space group P21/c, as seen in analogous benzamides) .

Q. How should researchers design a stability study for this compound under varying environmental conditions?

  • Methodological Answer :
  • Test thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across 25–200°C.
  • Assess photostability using UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines).
  • Evaluate hydrolytic stability in buffered solutions (pH 1–13) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs), identifying electron-rich regions susceptible to nucleophilic attack.
  • Analyze Mulliken charges to prioritize reactive sites (e.g., iodine’s σ-hole for SNAr reactions).
  • Validate predictions with experimental kinetics (e.g., comparing aryl iodide vs. bromide analogues) .

Q. What strategies resolve contradictions in solubility data obtained from different solvent systems for this compound?

  • Methodological Answer :
  • Apply Hansen solubility parameters (HSPs) to correlate solvent polarity, hydrogen bonding, and dispersion forces with experimental solubility.
  • Cross-validate using multiple techniques (e.g., gravimetric analysis, dynamic light scattering).
  • Contextualize discrepancies by reviewing solvent purity, temperature control, and equilibration time .

Q. How can degradation pathways of this compound be elucidated using mass spectrometry and computational modeling?

  • Methodological Answer :
  • Use LC-HRMS to identify degradation products (e.g., deiodinated species or hydrolyzed amides).
  • Perform molecular dynamics simulations to model hydrolysis mechanisms under acidic/basic conditions.
  • Compare isotopic patterns (e.g., 127I^{127}\text{I} vs. 131I^{131}\text{I} labeling) to track iodine loss pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R).
  • Calculate IC50_{50}/EC50_{50} values with 95% confidence intervals.
  • Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers validate the purity of this compound batches with conflicting HPLC results?

  • Methodological Answer :
  • Cross-reference with orthogonal techniques: 1H^1\text{H} NMR integration, elemental analysis (C/H/N), and melting point consistency.
  • Quantify trace impurities via LC-MS/MS and compare against certified reference materials.
  • Document solvent history to rule out column contamination artifacts .

Experimental Design

Q. What controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments).
  • Pre-treat samples with glutathione to test for redox-mediated false positives.
  • Validate assay specificity using CRISPR-edited enzyme knockout models .

Q. How can crystallographic data improve the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Use X-ray structures to identify key interactions (e.g., halogen bonding with protein backbone carbonyls).
  • Perform molecular docking (AutoDock Vina) to prioritize substituents improving binding energy.
  • Synthesize derivatives with modified iodine positioning or electron-withdrawing groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.